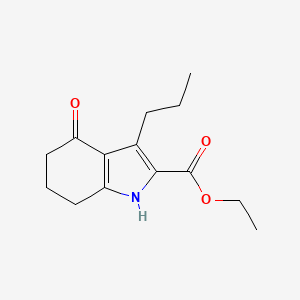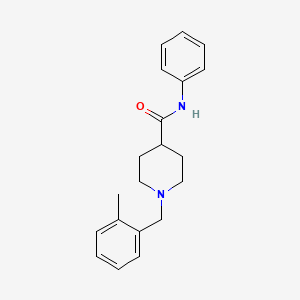![molecular formula C20H31N3O2 B4435619 N-cyclohexyl-2-[4-(2-methoxyphenyl)-1-piperazinyl]propanamide](/img/structure/B4435619.png)
N-cyclohexyl-2-[4-(2-methoxyphenyl)-1-piperazinyl]propanamide
Übersicht
Beschreibung
N-cyclohexyl-2-[4-(2-methoxyphenyl)-1-piperazinyl]propanamide is a useful research compound. Its molecular formula is C20H31N3O2 and its molecular weight is 345.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 345.24162724 g/mol and the complexity rating of the compound is 417. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
The primary target of N-cyclohexyl-2-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide is Cathepsin S , a human protein . Cathepsin S is a lysosomal cysteine protease that plays a significant role in antigen processing, bone remodeling, and other cellular processes.
Mode of Action
This interaction may result in the modulation of the protein’s role in various cellular processes .
Result of Action
Given its target, it may influence cellular processes such as antigen processing and bone remodeling .
Biochemische Analyse
Biochemical Properties
N-cyclohexyl-2-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with alpha1-adrenergic receptors, a class of G-protein-coupled receptors involved in various physiological processes . The binding of N-cyclohexyl-2-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide to these receptors can modulate their activity, influencing processes such as smooth muscle contraction and neurotransmitter release. Additionally, this compound may interact with other biomolecules, such as acetylcholinesterase, potentially inhibiting its activity and affecting cholinergic neurotransmission .
Cellular Effects
The effects of N-cyclohexyl-2-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with alpha1-adrenergic receptors can activate or inhibit downstream signaling pathways, leading to changes in cellular responses . Furthermore, N-cyclohexyl-2-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide may affect the expression of genes involved in neurotransmission and metabolic processes, thereby altering cellular function .
Molecular Mechanism
At the molecular level, N-cyclohexyl-2-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide exerts its effects through specific binding interactions with biomolecules. The compound’s binding to alpha1-adrenergic receptors involves interactions with key amino acid residues within the receptor’s binding pocket, leading to conformational changes that modulate receptor activity . Additionally, N-cyclohexyl-2-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide may inhibit acetylcholinesterase by binding to its active site, preventing the breakdown of acetylcholine and enhancing cholinergic signaling . These molecular interactions underpin the compound’s pharmacological effects.
Temporal Effects in Laboratory Settings
The temporal effects of N-cyclohexyl-2-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide in laboratory settings are influenced by its stability and degradation over time. Studies have shown that the compound remains stable under controlled conditions, maintaining its biochemical activity for extended periods . Prolonged exposure to environmental factors such as light and temperature may lead to degradation, reducing its efficacy. Long-term studies in vitro and in vivo have demonstrated that N-cyclohexyl-2-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide can have sustained effects on cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of N-cyclohexyl-2-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as modulation of neurotransmission and improvement in cognitive function . Higher doses can lead to toxic or adverse effects, including disruptions in cellular metabolism and oxidative stress . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, highlighting the importance of dose optimization in therapeutic applications.
Metabolic Pathways
N-cyclohexyl-2-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound is metabolized primarily in the liver, where it undergoes enzymatic transformations such as hydroxylation and demethylation . These metabolic processes can affect the compound’s bioavailability and pharmacokinetics, influencing its therapeutic potential. Additionally, N-cyclohexyl-2-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide may impact metabolic flux and metabolite levels, further modulating its biochemical effects .
Transport and Distribution
The transport and distribution of N-cyclohexyl-2-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide within cells and tissues are mediated by specific transporters and binding proteins. The compound can cross cellular membranes through passive diffusion and active transport mechanisms, allowing it to reach its target sites . Once inside the cells, N-cyclohexyl-2-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide may bind to intracellular proteins, influencing its localization and accumulation. These interactions can affect the compound’s pharmacodynamics and therapeutic efficacy .
Subcellular Localization
The subcellular localization of N-cyclohexyl-2-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide plays a crucial role in its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, N-cyclohexyl-2-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide may localize to the endoplasmic reticulum or mitochondria, where it can interact with key enzymes and proteins involved in cellular metabolism . These subcellular interactions are essential for understanding the compound’s mechanism of action and therapeutic potential.
Eigenschaften
IUPAC Name |
N-cyclohexyl-2-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O2/c1-16(20(24)21-17-8-4-3-5-9-17)22-12-14-23(15-13-22)18-10-6-7-11-19(18)25-2/h6-7,10-11,16-17H,3-5,8-9,12-15H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLGWQXQPUDQDQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CCCCC1)N2CCN(CC2)C3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-{3-[5-(2-fluorophenyl)-2H-tetrazol-2-yl]propyl}-1,3,4-thiadiazol-2-amine](/img/structure/B4435544.png)
![N-[3-(acetylamino)-4-methylphenyl]-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide](/img/structure/B4435549.png)


![2-ethyl-4-morpholin-4-yl[1]benzofuro[3,2-d]pyrimidine hydrochloride](/img/structure/B4435569.png)
![N-(2-ethoxyphenyl)-2-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]thio}propanamide](/img/structure/B4435578.png)
![N-cyclopentyl-2-{[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}propanamide](/img/structure/B4435581.png)
![N-(4-chloro-2-methylphenyl)-2-[(3-cyano-2-pyridinyl)thio]acetamide](/img/structure/B4435589.png)
![4-(1-pyrrolidinyl)[1]benzofuro[3,2-d]pyrimidine](/img/structure/B4435599.png)

![1-(2-fluorophenyl)-4-[3-(4-methylphenyl)propanoyl]piperazine](/img/structure/B4435609.png)
![N-(2-ethyl[1]benzofuro[3,2-d]pyrimidin-4-yl)valine](/img/structure/B4435616.png)
![1-[1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]ethanone](/img/structure/B4435621.png)
![([1]benzofuro[3,2-d]pyrimidin-4-ylthio)acetonitrile](/img/structure/B4435650.png)
